2,3-Dibromo-6-chloropyridine
Overview
Description
2,3-Dibromo-6-chloropyridine is a chemical compound with the molecular formula C5H2Br2ClN . It has a molecular weight of 271.34 .
Synthesis Analysis
The synthesis of this compound can be achieved through chemoselective Suzuki–Miyaura reactions . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 2 bromine atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 271.337 Da and the monoisotopic mass is 268.824249 Da .Chemical Reactions Analysis
Chemoselective Suzuki–Miyaura reactions on 3,5-dibromo-2,6-dichloropyridine were studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Physical and Chemical Properties Analysis
This compound has a melting point of 69-71℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Adsorptive Separation Techniques
2-Chloropyridine, closely related to 2,3-Dibromo-6-chloropyridine, has been studied for its effective separation using adsorptive techniques. Nonporous adaptive crystals like perbromoethylated pillararenes have demonstrated a marked preference for certain chloropyridine isomers, offering an energy-saving and efficient separation method for these compounds (Sheng et al., 2020).
Chemical Synthesis and Reactivity
The reactivity of chloropyridines, including 2-chloropyridine which is structurally similar to this compound, is crucial in chemical synthesis. For instance, lithiation reactions involving 2-chloropyridine have been explored to prepare chlorinated pyridinic synthons, highlighting its utility in organic synthesis (Choppin, Gros, & Fort, 2000).
Photodegradation and Environmental Impact
2-Chloropyridine's photodegradation in water, a process relevant to this compound, has been studied to understand its environmental impact. This research is vital in assessing the persistence and toxicity of such compounds in water sources (Skoutelis et al., 2017).
Applications in Heterocyclic Chemistry
Studies on bromination reactions, such as those involving bromo derivatives of pyridine, provide insights into the synthesis of dibromo compounds like this compound. These reactions are significant for creating various heterocyclic compounds used in numerous applications (Yamaguchi et al., 1998).
Reaction Mechanisms and Theoretical Studies
Theoretical studies on the reaction mechanisms of chloropyridines, including substitution reactions, are essential for understanding the behavior of this compound in various chemical contexts. Such studies offer insights into the formation of dichloropyridine compounds and their potential applications (Kun, 2004).
Catalysis and Amination Reactions
The amination of halogenated pyridines, a category that includes this compound, has been explored using palladium-catalyzed reactions. These studies contribute to the development of efficient methods for modifying pyridine compounds, which are important in pharmaceutical and agrochemical industries (Ji, Li, & Bunnelle, 2003).
Mechanism of Action
Target of Action
Brominated and chlorinated pyridines are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of organoboron compounds with organic halides, catalyzed by a palladium(0) complex .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2,3-Dibromo-6-chloropyridine may act as an organic halide. The reaction begins with the oxidative addition of the organic halide to the palladium(0) complex, forming a palladium(II) complex . The organoboron compound then undergoes transmetalation with the palladium(II) complex .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biaryl compounds .
Result of Action
The compound’s use in suzuki–miyaura cross-coupling reactions can result in the formation of biaryl compounds , which are common structural motifs in many pharmaceuticals and natural products.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,3-dibromo-6-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEPXEMYHIOVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654751 | |
Record name | 2,3-Dibromo-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885952-16-9 | |
Record name | 2,3-Dibromo-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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